N-Ethyl-N-1-naphthylthiourea
Description
N-Ethyl-N-1-naphthylthiourea (synonyms: Thiourea, N-ethyl-N-1-naphthalenyl) is a thiourea derivative characterized by an ethyl group and a 1-naphthyl group substituted on the nitrogen atoms of the thiourea core. Structural features, including the aromatic naphthyl moiety and ethyl substituent, likely influence its reactivity and physical properties, though detailed data are absent in the provided evidence.
Properties
CAS No. |
4366-50-1 |
|---|---|
Molecular Formula |
C13H14N2S |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
1-ethyl-1-naphthalen-1-ylthiourea |
InChI |
InChI=1S/C13H14N2S/c1-2-15(13(14)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H2,14,16) |
InChI Key |
KIJJAHDWPAWNGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N-1-naphthylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthylamine with ethyl isothiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The industrial production methods ensure that the compound is produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-1-naphthylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
N-Ethyl-N-1-naphthylthiourea has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a stabilizer in certain chemical processes
Mechanism of Action
The mechanism of action of N-Ethyl-N-1-naphthylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The naphthyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives vary significantly in structure, applications, and toxicity. Below is a comparative analysis of N-Ethyl-N-1-naphthylthiourea with key analogues:
1-Naphthylthiourea (ANTU)
Structural Differences: ANTU lacks the ethyl group, featuring a single 1-naphthyl substitution on the thiourea core . Applications: ANTU is historically utilized as a rodenticide, classified among "extremely hazardous substances" due to acute toxicity . Toxicity: ANTU’s high toxicity is well-documented, whereas this compound’s toxicological profile remains uninvestigated .
N-Methyl-N'-(hydroxymethyl)thiourea
Structural Differences: This compound incorporates methyl and hydroxymethyl groups, enhancing polarity compared to the hydrophobic naphthyl and ethyl substituents in this compound .
1-((1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl)-3-((R)-1-(naphthalen-1-yl)ethyl)thiourea
Structural Differences: This complex derivative includes diphenylethyl and dimethylamino groups, resulting in a higher molar mass (453.64 g/mol) and stereochemical complexity . Applications: Likely used in pharmaceutical research due to its chiral centers and specialized storage requirements (2–8°C, inert atmosphere) .
Data Table: Comparative Analysis of Thiourea Derivatives
Key Research Findings
- Structural Influence on Applications : Bulky aromatic groups (e.g., naphthyl) correlate with industrial or pesticidal uses, while polar substituents (e.g., hydroxymethyl) favor synthetic applications .
- Toxicity Gaps : this compound’s safety data are incomplete, highlighting the need for further toxicological studies .
- Storage Requirements : Complex thiourea derivatives necessitate stringent storage conditions, unlike simpler analogues .
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